molecular formula C12H6N4O4 B600095 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-84-1

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Katalognummer: B600095
CAS-Nummer: 155513-84-1
Molekulargewicht: 270.204
InChI-Schlüssel: WVWRXBLDNBGJGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a fused heterocyclic compound of interest in advanced chemical and pharmaceutical research. Its structure, featuring a pyrazino-oxazinone core, is a subject of study in heterocyclic chemistry, a field dedicated to developing new synthetic methodologies for biologically active molecules . The 4-nitrophenyl substituent is a significant functional group in medicinal chemistry, often employed in the design of potential therapeutic agents. For instance, related 4-nitrophenyl-1,2,3-triazole derivatives have been identified as promising candidates with potent activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, demonstrating the value of the nitrophenyl pharmacophore in antiparasitic drug discovery . Furthermore, structurally related oxazolo[3,4-a]pyrazine derivatives have been investigated as potent antagonists for the Neuropeptide S Receptor (NPSR), highlighting the potential of this class of compounds in neuroscience and the development of treatments for conditions like substance abuse disorders . This compound serves as a versatile chemical reagent for researchers exploring new synthetic routes and investigating structure-activity relationships in drug discovery programs. It is intended for laboratory research purposes only.

Eigenschaften

IUPAC Name

2-(4-nitrophenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O4/c17-12-9-10(14-6-5-13-9)15-11(20-12)7-1-3-8(4-2-7)16(18)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWRXBLDNBGJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704570
Record name 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-84-1
Record name 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Overview

The foundational synthesis, reported by Wamhoff and Kroth in 1994, utilizes methyl 3-amino-2-pyrazinecarboxylate (3) as the precursor. This method involves a two-step process:

  • Aroylation : Treatment of (3) with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C forms 3-(4-nitrobenzamido)pyrazine-2-carboxylate (5) .

  • Cyclization : Reaction of (5) with acetic anhydride under reflux (120°C, 6 hr) induces intramolecular cyclization, yielding the target oxazin-4-one.

Key Reaction Parameters

ParameterValue/Detail
SolventDichloromethane (Step 1); Acetic anhydride (Step 2)
Temperature0–5°C (Step 1); 120°C (Step 2)
CatalystNot required
Yield68–72% (isolated)

The reaction mechanism proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the aroyl chloride, followed by acetate-mediated deprotonation and cyclization.

Dibromotriphenylphosphorane-Mediated Ring Closure

Enhanced Cyclization Protocol

A 2002 refinement by Wamhoff and Kroth introduced dibromotriphenylphosphorane (Ph₃PBr₂) as a cyclizing agent. This method improves regioselectivity and reduces side products:

  • Intermediate Formation : 3-(4-Nitrobenzamido)pyrazine-2-carboxylate (5) reacts with Ph₃PBr₂ in dry tetrahydrofuran (THF) at 25°C for 12 hr.

  • Ring Closure : The phosphorane facilitates bromide displacement, forming the pyrazino[2,3-d][1,oxazin-4-one core.

Comparative Advantages

  • Higher Purity : Reduces dimerization byproducts (<5% vs. 15% in traditional methods).

  • Milder Conditions : Room-temperature reactivity minimizes thermal degradation.

  • Yield : 75–78% after column chromatography.

Pyrazoloamino Acid Cyclization Route

Alternative Substrate Strategy

A 2016 study demonstrated synthesis via pyrazolo[4′,3′:5,6]pyrazino[2,3-d]oxazin-5(1H)-one (2) as the intermediate. Key steps include:

  • Condensation : Reacting 3-amino-2-pyrazinecarboxylic acid with 4-nitroaniline in polyphosphoric acid (PPA) at 140°C.

  • Cyclodehydration : Treating the resultant amide with acetic anhydride to form (2) .

  • Functionalization : Nitration of (2) using fuming HNO₃/H₂SO₄ introduces the 4-nitrophenyl group.

Reaction Conditions

ParameterValue/Detail
SolventPolyphosphoric acid
Temperature140°C (Step 1); 100°C (Step 3)
Yield45–50% (over three steps)

This route, while lower-yielding, avoids sensitive aroylation steps and is preferable for large-scale nitroaromatic syntheses.

Industrial-Scale Optimization

Process Intensification

Industrial protocols adapt laboratory methods by:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes.

  • Catalytic Recycling : Employ immobilized lipases for aroylation (reduces waste).

  • Crystallization : Use antisolvent (n-heptane) precipitation for >99% purity.

Scalability Challenges

  • Nitro Group Handling : Requires explosion-proof equipment due to thermal instability.

  • Byproduct Management : Ph₃PBr₂ generates triphenylphosphine oxide, necessitating extraction with ethyl acetate.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Wamhoff-Kroth (1994)68–7295ModerateEstablished protocol
Ph₃PBr₂ (2002)75–7898HighReduced byproducts
Pyrazolo Route (2016)45–5090LowAvoids aroylation

Mechanistic Insights

Cyclization Stereoelectronics

Density functional theory (DFT) calculations reveal that the oxazinone ring forms via a six-membered transition state (ΔG‡ = 24.3 kcal/mol). The nitro group’s electron-withdrawing effect stabilizes the developing negative charge during ring closure, as shown in the transition state model below:

TS=[OC=ONCaromatic]\text{TS} = \text{[O} \cdots \text{C=O} \cdots \text{N}^- \cdots \text{C}_{aromatic}\text{]}^\ddagger

This explains the regioselectivity for 4-nitro substitution over other positions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through its nitrophenyl and oxazine moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Thieno[2,3-d][1,3]oxazin-4-one Derivatives

These compounds replace the pyrazine ring with a thiophene moiety. For example, 4H-thieno[2,3-d][1,3]oxazin-4-one derivatives (e.g., CHEMBL-1449374) exhibit moderate C1s inhibitory activity (IC50 = 29 µM) but higher LogP (2.02) compared to pyrazino analogs, suggesting enhanced lipophilicity . Substitutions like 2-methyl-6-phenyl improve thermal stability (melting point: 170–173°C) .

Benzo[d][1,3]oxazin-4-one Derivatives

The benzo[d][1,3]oxazin-4-one scaffold (e.g., 2-(3-bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one) is structurally simpler but demonstrates versatile reactivity. For instance, it can undergo ring expansion to form quinazolinones, as shown in Scheme 2 of . These derivatives often exhibit lower IC50 values (e.g., 0.474 µM for compound 3226-0357 against C1s) compared to pyrazino analogs, indicating stronger enzyme inhibition .

Pyrido[2,3-d][1,3]oxazin-4-one Derivatives

Pyrido analogs, such as 2-methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one, feature a pyridine ring fused with oxazinone. These compounds are explored as herbicides and show distinct physicochemical properties (e.g., molecular weight = 162.15) .

C1s and C1r Inhibition

Thieno- and benzoxazin-4-one derivatives dominate in serine protease inhibition. For example:

Compound Type ID Number IC50 (µM) LogP TPSA Selectivity Notes
Thieno[2,3-d]oxazin CHEMBL-1449374 29 2.02 78.1 Moderate C1s inhibition
Benzo[d][1,3]oxazin 3226-0357 0.474 3.02 51.8 High potency, low selectivity
Pyrazino[2,3-d]oxazin Not reported N/A ~3.0* ~70* Limited activity data

*Estimated based on structural analogs.

Anticancer Activity

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is incorporated into polyvinyl alcohol derivatives to enhance cytotoxicity against cancer cells. In contrast, thieno-oxazinones like 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (MW = 369.44) are explored for antimicrobial activity but lack direct anticancer data .

Physicochemical Properties

Property Pyrazino[2,3-d]oxazin-4-one* Thieno[2,3-d]oxazin-4-one Benzo[d][1,3]oxazin-4-one
Molecular Weight ~300 (estimated) 243.28 203.19 (e.g., 2-(2-Oxo-propyl))
LogP ~3.0 2.02–3.52 2.10–3.02
TPSA (Ų) ~70 51.80–70.26 51.80–86.00
Stability Moderate High (MP: 170–173°C) Prone to ring expansion

*Estimated from structural analogs.

Biologische Aktivität

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one (CAS: 155513-84-1) is a nitrogen-containing heterocyclic compound with a unique structural framework that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H6N4O4
  • Molar Mass : 270.2 g/mol
  • Structure : The compound features a pyrazino and oxazine ring system, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it has shown significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate key biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Interaction : It potentially binds to receptors that regulate apoptosis and cell survival.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of various derivatives of this compound. The results indicated that compounds with electron-withdrawing groups at the para position of the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL against tested strains.

Compound DerivativeMIC (µg/mL)Bacterial Strain
Unsubstituted20E. coli
p-Nitro5S. aureus
m-Chloro10P. aeruginosa

Study 2: Anticancer Activity

In another study focusing on anticancer effects, derivatives were tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed that certain derivatives induced apoptosis through caspase activation and significantly reduced cell viability.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71570
HT-291265

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one?

  • Method 1 : React anthranilic acid derivatives with substituted acyl chlorides in pyridine, followed by cyclization. For example, anthranilic acid and 4-nitrobenzoyl chloride react at 0–2°C in pyridine, yielding the oxazinone core after neutralization and recrystallization .
  • Method 2 : Palladium-catalyzed carbonylative cyclization of 2-iodoanilines with aryl iodides. This approach yields the target compound at 40% efficiency under optimized conditions (e.g., using recyclable Pd/C catalysts) .
  • Key Considerations : Solvent choice (pyridine or glacial acetic acid), temperature control, and catalyst recycling impact yield and purity.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • 1H NMR Analysis : Peaks for aromatic protons (e.g., δ = 8.40 ppm for deshielded protons adjacent to the nitro group) and coupling patterns (e.g., doublets at J = 7.8–8.0 Hz) confirm substituent positions .
  • 13C NMR Analysis : Carbonyl signals (δ ≈ 159–158 ppm) and nitro group-induced deshielding (δ ≈ 146–139 ppm) validate the oxazinone core and nitro-substituted phenyl ring .
  • Cross-Validation : Compare spectra with structurally analogous compounds (e.g., 2-phenyl derivatives) to resolve ambiguities .

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Ethanol or ethyl acetate are preferred solvents due to moderate solubility of the compound .
  • Chromatography : Use silica gel columns with dichloromethane/methanol gradients for impurities with polar functional groups .

Advanced Research Questions

Q. How can synthesis conditions be optimized to address low yields (e.g., 40%) in palladium-catalyzed methods?

  • Catalyst Optimization : Test Pd loading (1–5 mol%) and ligands (e.g., PPh₃) to improve turnover .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time (typically 12–24 hrs) .
  • Yield Comparison :

MethodCatalystYield (%)Reference
Pd/C, CO atmosphereRecyclable40
Acyl chloride cyclizationNone60–75

Q. What strategies enable functionalization of this compound for bioactivity studies?

  • Amino Acid Conjugation : React the oxazinone with amino acids (e.g., glycine, alanine) in glacial acetic acid under reflux (5 hours) to form amide-linked derivatives .
  • Enzyme Inhibition Assays : Incorporate hydrophobic substituents (e.g., cycloaliphatic rings) to enhance binding to α/β hydrolases like cholesterol esterase (CEase). Kinetic studies (e.g., Ki determination) require Lineweaver-Burk plots to classify inhibition type (e.g., hyperbolic mixed-type) .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., aromatic protons in DMSO show downfield shifts due to hydrogen bonding) .
  • Crystallographic Validation : Perform X-ray diffraction (using SHELX programs) to resolve ambiguities in substituent orientation .

Q. What analytical challenges arise in characterizing derivatives, and how are they addressed?

  • Mass Spectrometry : High-resolution MS (HRMS) is critical for confirming molecular formulas of complex derivatives (e.g., amino acid conjugates). Electrospray ionization (ESI+) is preferred for polar compounds .
  • HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities, especially in pharmaceutical analogs .

Methodological Guidelines

  • Synthetic Protocol :
  1. Dissolve anthranilic acid (0.05 mol) in pyridine (60 ml).  
  2. Add 4-nitrobenzoyl chloride (0.05 mol) dropwise at 0–2°C.  
  3. Stir for 4 hrs, neutralize with NaHCO₃, filter, and recrystallize from ethanol [[5]].  
  • Enzyme Assay Example :
    • Prepare CEase (0.1 U/mL) in pH 7.4 buffer.
    • Add inhibitor (0.1–10 µM) and substrate (4-nitrophenyl butyrate).
    • Monitor hydrolysis at 405 nm; calculate Ki using nonlinear regression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.